Cas no 1256819-32-5 (5-(5-Bromopyridin-3-YL)oxazole)

5-(5-Bromopyridin-3-yl)oxazole is a heterocyclic compound featuring both oxazole and pyridine moieties, linked by a bromine-substituted aromatic ring. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The bromine substituent enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination for further functionalization. Its rigid, planar framework contributes to strong binding affinity in medicinal chemistry, making it valuable for designing kinase inhibitors or bioactive molecules. High purity and stability under standard conditions ensure reliable performance in complex synthetic pathways. The compound’s well-defined reactivity profile supports its use in constructing diverse heterocyclic scaffolds for drug discovery and material science applications.
5-(5-Bromopyridin-3-YL)oxazole structure
1256819-32-5 structure
商品名:5-(5-Bromopyridin-3-YL)oxazole
CAS番号:1256819-32-5
MF:C8H5BrN2O
メガワット:225.042100667953
MDL:MFCD18255386
CID:2118225
PubChem ID:67055920

5-(5-Bromopyridin-3-YL)oxazole 化学的及び物理的性質

名前と識別子

    • 3-?bromo-?5-?(5-?oxazolyl)?Pyridine
    • 5-(5-BROMOPYRIDIN-3-YL)OXAZOLE
    • 3-bromo-5-oxazol-5-yl-pyridine
    • BTGMFLJMMTYKKI-UHFFFAOYSA-N
    • Pyridine, 3-bromo-5-(5-oxazolyl)-
    • 5-(5-bromopyridin-3-yl)-1,3-oxazole
    • 3-bromo-5-(1,3-oxazol-5-yl)pyridine
    • SCHEMBL1502620
    • AKOS027329059
    • CS-0195586
    • MFCD18255386
    • 3-bromo-5-(5-oxazolyl)Pyridine
    • DTXSID201306489
    • AS-36200
    • DA-25565
    • 1256819-32-5
    • 5-(5-Bromopyridin-3-yl)oxazole, 97%
    • 5-(5-Bromopyridin-3-YL)oxazole
    • MDL: MFCD18255386
    • インチ: 1S/C8H5BrN2O/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H
    • InChIKey: BTGMFLJMMTYKKI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC(=C1)C1=CN=CO1

計算された属性

  • せいみつぶんしりょう: 223.95853g/mol
  • どういたいしつりょう: 223.95853g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 38.9

5-(5-Bromopyridin-3-YL)oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1233508-1g
Pyridine, 3-bromo-5-(5-oxazolyl)-
1256819-32-5 97%
1g
$660 2024-06-08
Chemenu
CM364536-1g
5-(5-Bromopyridin-3-yl)oxazole
1256819-32-5 95%
1g
$*** 2023-04-03
abcr
AB400700-250 mg
5-(5-Bromopyridin-3-yl)oxazole, 97%; .
1256819-32-5 97%
250 mg
€255.10 2023-07-19
eNovation Chemicals LLC
Y1233508-250mg
Pyridine, 3-bromo-5-(5-oxazolyl)-
1256819-32-5 97%
250mg
$535 2023-05-18
abcr
AB400700-1 g
5-(5-Bromopyridin-3-yl)oxazole, 97%; .
1256819-32-5 97%
1 g
€562.00 2023-07-19
abcr
AB400700-1g
5-(5-Bromopyridin-3-yl)oxazole, 97%; .
1256819-32-5 97%
1g
€488.00 2025-02-15
abcr
AB400700-250mg
5-(5-Bromopyridin-3-yl)oxazole, 97%; .
1256819-32-5 97%
250mg
€269.80 2025-02-15
1PlusChem
1P000OVP-1g
Pyridine, 3-bromo-5-(5-oxazolyl)-
1256819-32-5 97%
1g
$723.00 2024-07-09
eNovation Chemicals LLC
Y1233508-500mg
Pyridine, 3-bromo-5-(5-oxazolyl)-
1256819-32-5 97%
500mg
$445 2025-02-21
TRC
B681265-50mg
5-(5-Bromopyridin-3-yl)oxazole
1256819-32-5
50mg
$ 210.00 2022-06-06

5-(5-Bromopyridin-3-YL)oxazole 関連文献

5-(5-Bromopyridin-3-YL)oxazoleに関する追加情報

Comprehensive Overview of 5-(5-Bromopyridin-3-YL)oxazole (CAS No. 1256819-32-5): Properties, Applications, and Industry Insights

The compound 5-(5-Bromopyridin-3-YL)oxazole (CAS No. 1256819-32-5) is a highly specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a bromopyridine moiety fused with an oxazole ring, this compound serves as a versatile building block for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of both nitrogen and bromine atoms in its structure enhances its reactivity, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

In recent years, the demand for 5-(5-Bromopyridin-3-YL)oxazole has surged due to its role in designing small-molecule therapeutics. Its ability to modulate protein-protein interactions and target specific enzymes aligns with the growing trend toward personalized medicine. A 2023 market analysis highlighted a 12% annual growth in the heterocyclic compound sector, driven by innovations in cancer research and neurodegenerative disease treatments. This compound's lipophilicity and bioavailability profiles further contribute to its appeal in medicinal chemistry, addressing common challenges like blood-brain barrier penetration.

From a synthetic chemistry perspective, CAS No. 1256819-32-5 offers distinct advantages. Its electron-deficient pyridine ring facilitates nucleophilic aromatic substitutions, while the oxazole component provides stability under acidic conditions. These properties are critical for developing high-throughput screening libraries, a hot topic in AI-driven drug discovery platforms. Industry forums frequently discuss its compatibility with flow chemistry techniques, which reduce waste and improve yield—a key concern for sustainable manufacturing. Notably, a 2022 study published in Organic Process Research & Development demonstrated its utility in continuous-flow halogenation reactions, achieving 94% efficiency.

Environmental and regulatory considerations also shape the applications of 5-(5-Bromopyridin-3-YL)oxazole. Unlike traditional halogenated compounds, its degradation pathways show lower ecotoxicity, aligning with green chemistry principles. This aspect resonates with the pharmaceutical industry's shift toward EPA-compliant syntheses. Additionally, its solid-state stability at room temperature simplifies storage logistics, a frequently searched topic among supply chain managers. Analytical methods like HPLC and LC-MS are commonly employed for purity verification, ensuring compliance with ICH Q3D guidelines for elemental impurities.

Looking ahead, the intersection of computational chemistry and experimental data promises new breakthroughs for this compound. Molecular docking simulations reveal its affinity for ATP-binding pockets, sparking interest in metabolic disorder therapeutics. As patent filings involving CAS 1256819-32-5 increase annually (with a 17% rise in 2023 alone), its commercial viability continues to expand. For researchers seeking alternatives to conventional scaffolds, this compound represents a compelling option that balances innovation with practicality.

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Amadis Chemical Company Limited
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